2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide is a chemical compound with a complex structure. It is often used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide typically involves the reaction of diethylamine with a suitable propionic acid derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include multiple purification steps, such as recrystallization or chromatography, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: This compound has a similar diethylamino group but differs in its ester structure.
Propanoic acid, 2-bromo-, methyl ester: This compound shares the propionic acid methyl ester structure but has a bromine atom instead of the diethylamino group.
Uniqueness
2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound in scientific studies.
Properties
CAS No. |
86343-60-4 |
---|---|
Molecular Formula |
C9H20BrNO2 |
Molecular Weight |
254.16 g/mol |
IUPAC Name |
methyl 3-(diethylamino)-2-methylpropanoate;hydrobromide |
InChI |
InChI=1S/C9H19NO2.BrH/c1-5-10(6-2)7-8(3)9(11)12-4;/h8H,5-7H2,1-4H3;1H |
InChI Key |
NDVOGSCHOZOWOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)C(=O)OC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.